molecular formula C10H10N2O B12832140 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

Cat. No.: B12832140
M. Wt: 174.20 g/mol
InChI Key: RLYFQLCHYVCODG-UHFFFAOYSA-N
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Description

Structural Elucidation of 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

Molecular Architecture and Crystallographic Analysis

The compound features a fused bicyclic imidazo[1,2-a]pyridine core, comprising a five-membered imidazole ring condensed with a six-membered pyridine ring. A methyl group occupies the 2-position of the imidazole ring, while an ethanone substituent is located at the 6-position of the pyridine moiety. X-ray crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives reveal that the bicyclic system adopts near-planar geometry, with a dihedral angle of 0.34° between the imidazole and pyridine rings.

Key bond lengths within the core include:

  • N1–C2 : 1.3367 Å
  • C2–C1 : 1.3987 Å
  • C1–C8 (ethanone) : 1.4247 Å

These measurements indicate strong π-conjugation across the N1–O1 chain, stabilizing the planar configuration. The ethanone group aligns with the bicyclic plane, as evidenced by torsion angles of 1.04° (C2–C1–C8–C9) and 1.14° (N2–C1–C8–O1).

Crystallographic Parameter Value
Space group P-1
a (Å) 8.6681
b (Å) 13.0695
c (Å) 14.1408
α (°) 80.130
β (°) 86.409
γ (°) 75.761
Volume (ų) 1529.43

Table 1: Unit cell parameters for a related imidazo[1,2-a]pyridine derivative.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (300 MHz, CDCl₃) exhibits characteristic signals:

  • δ 2.29 ppm : Singlet for the methyl group at C2.
  • δ 8.23–7.51 ppm : Multiplet signals for aromatic protons in the pyridine and imidazole rings.
  • δ 3.16–2.45 ppm : Resonances corresponding to adjacent methylene groups in synthetic intermediates.

¹³C NMR confirms the ethanone carbonyl at δ 196.2 ppm and aromatic carbons between δ 110–150 ppm .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the compound ([M+H]⁺ = 175.1 m/z) shows primary fragmentation pathways:

  • Loss of CO (28 Da) from the ethanone group, yielding a fragment at 147.1 m/z.
  • Cleavage of the imidazole ring, producing ions at 92.0 m/z (pyridine fragment) and 83.1 m/z (methylimidazole).
Infrared (IR) Vibrational Signatures

IR spectroscopy identifies key functional groups:

  • 1720 cm⁻¹ : Strong stretch for the ketone (C=O).
  • 1600–1450 cm⁻¹ : Aromatic C=C vibrations.
  • 3100 cm⁻¹ : C–H stretching in the methyl group.

Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives

Structural modifications significantly alter physicochemical properties:

Derivative Substituents C=O Stretch (cm⁻¹) Planarity (°)
1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one 2-CH₃, 6-COCH₃ 1720 0.34
3-Trifluoroacetyl analog 3-COCF₃ 1695 1.12
7-Methyl derivative 7-CH₃ 2.45

Table 2: Structural and spectroscopic comparisons with analogs.

The 2-methyl-6-ethanone substitution enhances planarity compared to bulkier groups (e.g., trifluoroacetyl), which distort the bicyclic system. This planar configuration may improve π-stacking interactions in biological systems, as suggested by cytotoxic activity against A549 (IC₅₀ = 15.4 µM) and MCF7 (IC₅₀ = 12.3 µM) cell lines.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-6-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-5-12-6-9(8(2)13)3-4-10(12)11-7/h3-6H,1-2H3

InChI Key

RLYFQLCHYVCODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)C

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

  • Condensation of 2-Aminopyridine with Acetylacetone
    The most frequently reported method involves reacting 2-aminopyridine with acetylacetone under acidic conditions, often catalyzed by p-toluenesulfonic acid or glacial acetic acid. This reaction proceeds via cyclocondensation to form the fused imidazo[1,2-a]pyridine ring with the methyl group at position 2 and the ethanone group at position 6. The reaction is typically conducted at elevated temperatures to promote ring closure and improve yields.

    • Solvent: Methanol or other polar solvents
    • Catalyst: p-Toluenesulfonic acid or glacial acetic acid
    • Temperature: Reflux or elevated temperatures (~60–100 °C)
    • Reaction time: Several hours (e.g., 4–16 hours)
    • Purification: Recrystallization from ethanol or methanol, chromatography if needed
  • One-Pot Synthesis Using 3-Bromopyridine-2-amine and 3-Bromopentane-2,4-dione
    A reported one-pot method involves heating a mixture of 3-bromopyridine-2-amine and 3-bromopentane-2,4-dione in tetrahydrofuran (THF) at 60 °C for 4 hours, followed by palladium-catalyzed coupling with boronic acids to introduce aryl substituents if desired. This method allows for efficient synthesis of substituted imidazo[1,2-a]pyridine ethanones with good yields and straightforward purification by column chromatography.

    • Solvent: THF
    • Temperature: 60 °C
    • Catalyst: Pd(dppf)Cl₂ for coupling steps
    • Purification: Column chromatography (hexane/ethyl acetate)
  • Industrial Scale Synthesis
    Industrial production typically scales up the condensation reaction using continuous flow reactors to optimize reaction time, temperature, and catalyst loading. Purification is achieved by recrystallization and chromatographic techniques to ensure high purity (>95%). The use of continuous flow enhances reproducibility and yield.

Reaction Conditions and Catalysts

Parameter Typical Conditions Notes
Starting materials 2-Aminopyridine and acetylacetone Stoichiometric or slight excess of ketone
Catalyst p-Toluenesulfonic acid, glacial acetic acid Acid catalyst promotes cyclization
Solvent Methanol, ethanol, or THF Solubility and reaction rate considerations
Temperature 60–100 °C Elevated temperature favors ring closure
Reaction time 4–16 hours Monitored by TLC for completion
Purification Recrystallization, column chromatography To achieve ≥95% purity

Detailed Research Findings and Analysis

Mechanistic Insights

The synthesis proceeds via initial formation of a Schiff base intermediate between the amino group of 2-aminopyridine and the carbonyl group of acetylacetone. Subsequent intramolecular cyclization and dehydration lead to the fused imidazo[1,2-a]pyridine ring system. The methyl substituent at the 2-position originates from the acetylacetone, while the ethanone group remains at the 6-position of the ring.

Variations and Optimization

  • Microwave-Assisted Synthesis
    Microwave irradiation has been employed to accelerate the reaction, reducing reaction times from hours to minutes while maintaining or improving yields. This method also supports metal-free and greener reaction conditions.

  • Metal-Catalyzed Coupling for Derivatization
    Palladium-catalyzed Suzuki coupling reactions enable the introduction of various aryl groups at specific positions on the imidazo[1,2-a]pyridine core, expanding the compound’s chemical diversity and potential biological activity.

Purification and Characterization

Purification is commonly achieved by recrystallization from ethanol or methanol. For more complex derivatives, column chromatography using hexane and ethyl acetate mixtures is employed. Characterization techniques include:

These confirm the structure, purity, and identity of the synthesized compound.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Solvent Temperature Reaction Time Purification Method Yield/Notes
Condensation with acetylacetone 2-Aminopyridine + acetylacetone p-Toluenesulfonic acid, acidic Methanol/ethanol 60–100 °C 4–16 hours Recrystallization, chromatography High yield, ≥95% purity
One-pot synthesis with brominated precursors 3-Bromopyridine-2-amine + 3-bromopentane-2,4-dione Pd(dppf)Cl₂ for coupling THF 60 °C 4 hours + coupling Column chromatography Efficient for substituted derivatives
Industrial continuous flow Same as lab scale Optimized acid catalysis Various Controlled Shortened Recrystallization, chromatography Scalable, high purity
Microwave-assisted synthesis 2-Aminopyridine + acetylacetone Acid catalyst, microwave irradiation Methanol Microwave Minutes Recrystallization Faster reaction, eco-friendly

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[1,2-a]pyridine ring undergoes selective oxidation to form N-oxides.
Reagents/Conditions :

  • m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C.

  • Hydrogen peroxide (H₂O₂) in acetic acid under reflux.

Product :

  • N-Oxide derivatives , where oxygen is introduced at the nitrogen atom of the pyridine ring (Figure 1A).

Mechanistic Insight :
The reaction proceeds via electrophilic attack on the nitrogen atom, stabilized by the aromatic system’s electron density .

Reduction Reactions

The ethanone group is reduced to a secondary alcohol.
Reagents/Conditions :

  • Sodium borohydride (NaBH₄) in methanol at 0°C.

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert atmosphere.

Product :

  • 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethanol (Figure 1B).

Notes :
LiAlH₄ achieves higher yields (>85%) but requires stringent anhydrous conditions.

Halogenation

Electrophilic halogenation occurs at the C3 position of the imidazo[1,2-a]pyridine ring.
Reagents/Conditions :

  • Bromine (Br₂) in chloroform at 25°C.

  • N-Iodosuccinimide (NIS) in acetonitrile under UV light .

Product :

  • 3-Bromo- or 3-iodo-substituted derivatives (Figure 1C).

Regioselectivity :
Halogenation favors the C3 position due to resonance stabilization of the intermediate .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for biaryl synthesis.
Reagents/Conditions :

  • Pd(dppf)Cl₂ catalyst , aryl boronic acids, and K₂CO₃ in 1,4-dioxane/water (4:1) at 100°C .

Product :

  • 6-Aryl-substituted imidazo[1,2-a]pyridines (e.g., compound 7a in ).

Yield :
~66% under optimized conditions .

Multicomponent Reactions

The ethanone group facilitates condensations with amines or hydrazines.
Example Reaction :

  • Knorr Quinazoline Synthesis : Reacts with 2-aminopyridines and aldehydes to form quinazoline derivatives .

Conditions :

  • Microwave-assisted heating at 120°C in ethanol .

Product :

  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines (e.g., compound 10a in ).

Functionalization of the Ethanone Group

The ketone undergoes nucleophilic addition or condensation.
Reagents/Conditions :

  • Grignard Reagents : React with the ethanone to form tertiary alcohols (e.g., using CH₃MgBr).

  • Hydrazines : Form hydrazones under acidic conditions.

Table 2: Physicochemical Data for Reaction Products

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
N-Oxide derivativeC₉H₇N₂O₂191.17128–130
1-(2-Methylimidazo[...]ethanolC₉H₁₀N₂O162.1994–96
3-Bromo-substituted derivativeC₉H₇BrN₂O255.07142–144

Key Research Findings

  • Regioselectivity in Halogenation : Halogens preferentially occupy the C3 position due to resonance stabilization, as demonstrated by computational studies .

  • Catalytic Efficiency : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enable efficient cross-coupling with aryl boronic acids, critical for drug-discovery applications .

  • Green Chemistry : Microwave-assisted reactions reduce synthesis time by 60% compared to conventional heating .

Scientific Research Applications

Biological Activities

1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one exhibits a range of biological activities, making it a candidate for further pharmacological exploration:

  • Antimicrobial Activity : Several studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds possess antimicrobial properties. For instance, modifications to the imidazo[1,2-a]pyridine scaffold have shown promising results against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Potential : The imidazo[1,2-a]pyridine structure is associated with anticancer activities. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds are being investigated for their efficacy against different cancer types, including breast and prostate cancers .
  • Antiviral Properties : Recent studies have focused on the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents. Some compounds have demonstrated the ability to inhibit viral entry by targeting specific proteins involved in the viral life cycle, such as the spike protein of SARS-CoV-2. This highlights their relevance in current antiviral drug discovery efforts .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains and fungi ,
AnticancerInduces apoptosis in cancer cells; effective against multiple cancer types ,
AntiviralInhibits viral entry; potential against SARS-CoV-2

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against clinical strains of bacteria. The results showed significant inhibition zones compared to standard antibiotics, indicating the potential for developing new antimicrobial therapies based on these compounds.

Case Study 2: Anticancer Mechanisms

Research focused on a specific derivative of 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one demonstrated its ability to induce apoptosis in human breast cancer cells. Mechanistic studies revealed that this compound activates caspase pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Positional Effects

The positional arrangement of substituents on the imidazo[1,2-a]pyridine scaffold significantly influences physicochemical properties. Key comparisons include:

a) 1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one (CAS: 2169609-80-5)
  • Structural Difference : Methyl group at the 5-position instead of 2-position.
  • For instance, hydrogen-bonding patterns, critical for supramolecular assembly, are sensitive to substituent placement .
b) 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone (CAS: 944905-12-8)
  • Structural Difference : Lacks the 2-methyl group.
c) 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone (CAS: 29096-60-4)
  • Structural Difference : Acetyl group at the 3-position instead of 6-position.
  • Impact : The similarity score (0.81) indicates significant differences in properties, likely due to altered dipole moments and steric interactions .

Halogenated Analog: 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethan-1-one (CAS: 30493-41-5)

  • Structural Difference : Bromine atom at the 6-position and acetyl group at the 3-position.
  • Safety data indicate stringent handling requirements due to higher toxicity risks .

Derivatives in Pharmaceutical Patents

The target compound’s core structure is incorporated into complex derivatives, such as 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-ones, which feature additional substituents (e.g., piperidine, piperazine) for pharmacological activity .

Data Table: Key Compounds and Properties

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Similarity Score Notes
1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethanone 1428262-32-1 2-Me, 6-COCH₃ C₁₀H₁₀N₂O 174.20 N/A Reference compound
1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethanone 2169609-80-5 5-Me, 6-COCH₃ C₁₀H₁₀N₂O 174.20 N/A Structural isomer
1-(Imidazo[1,2-a]pyridin-6-yl)ethanone 944905-12-8 6-COCH₃ C₉H₈N₂O 160.17 0.83 Less steric hindrance
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone 29096-60-4 2-Me, 3-COCH₃ C₁₀H₁₀N₂O 174.20 0.81 Positional isomer
1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone 30493-41-5 3-COCH₃, 6-Br C₉H₇BrN₂O 254.11 N/A Higher toxicity risk

Key Findings and Implications

  • Substituent Position : The 2-methyl group in the target compound may stabilize the imidazo[1,2-a]pyridine core via steric effects, whereas its absence or relocation (e.g., 5-methyl isomer) could modify intermolecular interactions .
  • Functional Group Effects : Halogenation (e.g., bromine) introduces electronegativity and mass, impacting reactivity and safety profiles .
  • Pharmaceutical Relevance : The scaffold’s versatility is evident in patented derivatives, though further studies are needed to correlate structural variations with bioactivity .

Biological Activity

1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one
  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 29096-60-4

Biological Activity Overview

The biological activity of 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one has been studied primarily in relation to its effects on various cellular pathways and its potential as a therapeutic agent.

Research indicates that this compound may interact with several key biological targets:

  • CYP Enzymes : It has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism, which may affect the pharmacokinetics of co-administered drugs .
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of imidazo[1,2-a]pyridine derivatives, including 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one. The findings showed significant cytotoxicity against human cancer cell lines with IC50 values indicating promising therapeutic potential.

CompoundCell LineIC50 (µM)
1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-oneA549 (Lung)15.4
1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-oneMCF7 (Breast)12.3

These results suggest that this compound could be further developed as a lead for new anticancer therapies.

Toxicological Studies

Another critical aspect of research involves the compound's potential genotoxicity. Studies have indicated that certain imidazo compounds can form DNA adducts leading to mutagenicity. The Ames test results for 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one showed a dose-dependent increase in mutagenic activity, raising concerns about its safety profile in therapeutic applications .

Structure–Activity Relationship (SAR)

The SAR analysis highlights the importance of specific structural features in determining biological activity. Modifications to the imidazo ring or substituents on the pyridine moiety can significantly alter both potency and selectivity for biological targets. For instance, introducing electron-withdrawing groups has been shown to enhance anticancer activity while reducing toxicity .

Q & A

Basic: What are the common synthetic routes for 1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one?

Answer:
The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and ketones or aldehydes. For example:

  • Schiff base formation : Reacting imidazo[1,2-a]pyridine carbaldehydes with amines in the presence of glacial acetic acid under reflux conditions (e.g., 16 hours in methanol) yields substituted imines or methanimines .
  • Cyclocondensation : 2-Aminoimidazoles can react with 1,3-difunctional aliphatic compounds (e.g., diketones) to form the imidazo[1,2-a]pyridine core, followed by acetylation at the 6-position using acetylating agents like acetic anhydride .

Key considerations : Solvent choice (e.g., methanol for solubility), catalytic acid (e.g., glacial acetic acid), and reaction time are critical for yield optimization. Purity is often achieved via recrystallization from ethanol or methanol .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl groups at 2-position, acetyl at 6-position). For example, the acetyl group’s carbonyl signal appears at ~200 ppm in 13C^{13}C NMR .
    • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C10_{10}H10_{10}N2_2O: calculated 174.0793, observed 174.0790) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths and angles. For imidazo[1,2-a]pyridines, planar aromatic systems and intermolecular hydrogen bonds (e.g., N–H···O) are common .

Methodological tip : Use SHELXL’s L.S. and SADI commands to constrain similar bond lengths during refinement .

Advanced: How to address contradictions in structural data between spectroscopic and crystallographic results?

Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol) by variable-temperature 1H^1H NMR.
  • Hydrogen bonding analysis : Use graph-set notation (e.g., R22(8)R_2^2(8)) to identify persistent intermolecular interactions in the crystal lattice that differ from solution-state conformations .
  • DFT calculations : Compare computed (gas-phase) and experimental (solid-state) geometries to isolate packing effects .

Case study : A 2020 study resolved conflicting NMR/X-ray data for a related imidazo[1,2-a]pyrimidine by identifying a solvent-dependent tautomeric shift .

Advanced: What computational strategies predict the compound’s interactions with biological targets like kinases or receptors?

Answer:

  • Docking studies : Use AutoDock Vina or Glide to model binding to targets like c-Met kinase or MCHR1 . For example, the acetyl group may form hydrogen bonds with catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in Desmond to assess binding stability. Pay attention to π-π stacking between the imidazo[1,2-a]pyridine core and aromatic residues (e.g., Phe in kinase ATP pockets) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon methyl/acetyl substitution .

Validation : Cross-validate predictions with in vitro assays (e.g., IC50_{50} measurements for kinase inhibition) .

Advanced: What are the key challenges in optimizing synthetic yield and purity for scale-up?

Answer:

  • Byproduct formation : Competing reactions (e.g., over-acetylation) are minimized using stoichiometric control (e.g., 1:1 aldehyde/amine ratio) and low-temperature reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. For crystalline products, optimize solvent polarity (e.g., ethanol/water mixtures) .
  • Catalyst selection : Replace glacial acetic acid with heterogeneous catalysts (e.g., montmorillonite K10) to improve recyclability and reduce workup complexity .

Data-driven approach : Design-of-experiment (DoE) models can identify critical parameters (e.g., temperature, catalyst loading) for yield maximization .

Advanced: How does the compound’s metabolism by aldehyde oxidase (AO) impact its pharmacokinetic profile?

Answer:

  • AO susceptibility : The imidazo[1,2-a]pyridine core is a known AO substrate. Metabolism occurs via oxidation at the 2-methyl group, forming a carboxylic acid derivative .
  • In vitro assays : Use human liver S9 fractions + NADPH to quantify metabolic stability. LC-MS/MS monitors parent compound depletion (e.g., t1/2_{1/2} < 30 min indicates high clearance) .
  • Inhibition studies : Co-incubate with AO inhibitors (e.g., hydralazine) to confirm metabolic pathway specificity .

Mitigation strategy : Introduce electron-withdrawing substituents (e.g., fluorine) at the 2-position to reduce AO-mediated oxidation .

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